REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.C(=O)([O-])[O-].[K+].[K+].[CH2:21]([O:23][C:24](=[O:28])[CH:25](Br)[CH3:26])[CH3:22].C1(C)C=CC=CC=1>CN(C)C=O.O>[CH2:21]([O:23][C:24](=[O:28])[CH:25]([N:12]1[CH:13]=[C:9]([B:4]2[O:5][C:6]([CH3:7])([CH3:8])[C:2]([CH3:14])([CH3:1])[O:3]2)[CH:10]=[N:11]1)[CH3:26])[CH3:22] |f:1.2.3|
|
Name
|
|
Quantity
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21.3 g
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Type
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reactant
|
Smiles
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CC1(OB(OC1(C)C)C=1C=NNC1)C
|
Name
|
|
Quantity
|
20.7 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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13 mL
|
Type
|
reactant
|
Smiles
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C(C)OC(C(C)Br)=O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 14 hr
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to 0° C.
|
Type
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CUSTOM
|
Details
|
The mixture was partitioned
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with toluene (50 ml)
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Type
|
WASH
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Details
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The combined organic layer was successively washed once with 10% aqueous potassium carbonate (50 ml), twice with water (50 ml) and once with saturated brine (50 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |